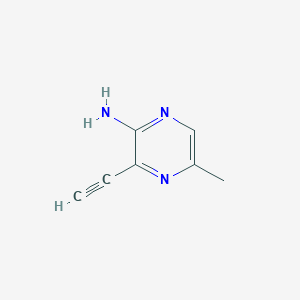

2-Amino-3-ethynyl-5-methylpyrazine

Beschreibung

Eigenschaften

Molekularformel |

C7H7N3 |

|---|---|

Molekulargewicht |

133.15 g/mol |

IUPAC-Name |

3-ethynyl-5-methylpyrazin-2-amine |

InChI |

InChI=1S/C7H7N3/c1-3-6-7(8)9-4-5(2)10-6/h1,4H,2H3,(H2,8,9) |

InChI-Schlüssel |

FETUXQGOQIGINP-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CN=C(C(=N1)C#C)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The ethynyl group introduction at position 3 is typically achieved via subsequent functionalization of the pyrazine ring, often involving Sonogashira-type coupling reactions or nucleophilic substitution with acetylene derivatives under controlled conditions.

Detailed Synthetic Procedure

Step 1: Formation of 2-Methyl-5-hydroxy-4-pyrazinamide

- Reactants : 2-Aminomalonamide and methylglyoxal aqueous solution.

- Procedure : Mix methylglyoxal and 2-aminomalonamide in a reaction vessel. Add alkali solution at 4–6 °C to promote cyclization.

- Reaction Time : 6–8 hours.

- Outcome : Formation of 2-methyl-5-hydroxy-4-pyrazinamide as a brown-yellow solid.

- Notes : Controlling temperature and pH improves yield and purity.

Step 2: Chlorination to 2-Methyl-5-chloro-4-cyanopyrazine

- Reactants : 2-Methyl-5-hydroxy-4-pyrazinamide, phosphorus oxychloride, N,N-dimethylaniline, xylene.

- Procedure : Mix reagents and heat to 120–130 °C for 4–6 hours.

- Outcome : Chlorination and cyanation yield 2-methyl-5-chloro-4-cyanopyrazine.

- Notes : The mass ratio of reactants is critical for optimizing yield.

Step 3: Hydrogenation and Hydrolysis

- Reactants : 2-Methyl-5-chloro-4-cyanopyrazine.

- Procedure : Catalytic hydrogenation followed by hydrolysis converts the chloro-cyano intermediate to 2-methyl-4-amide pyrazine.

- Outcome : Intermediate suitable for further degradation.

Step 4: Hofmann Degradation

- Reactants : 2-Methyl-4-amide pyrazine.

- Procedure : Standard Hofmann degradation converts the amide to the amino group, yielding 2-methyl-5-aminopyrazine.

- Outcome : Target intermediate for subsequent ethynyl functionalization.

Step 5: Introduction of Ethynyl Group at Position 3

- Method : Typically involves Sonogashira coupling or nucleophilic substitution with acetylene derivatives.

- Conditions : Use of palladium catalysts, copper co-catalysts, polar aprotic solvents (e.g., dimethylformamide), temperatures between 70–90 °C, and bases such as potassium carbonate.

- Reaction Time : 6–12 hours.

- Outcome : Formation of 2-Amino-3-ethynyl-5-methylpyrazine with high purity (>95%).

Analytical Characterization and Quality Control

The following techniques are essential for confirming the structure and purity of this compound:

| Technique | Purpose | Details |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purity quantification | Reverse-phase C18 column, UV detection at 254 nm, purity ≥95% |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation | ^1H NMR for amino and ethynyl protons; ^13C NMR for pyrazine carbons |

| Mass Spectrometry (MS) | Molecular weight verification | Electrospray ionization (ESI-MS), detection of [M+H]^+ ion |

| Infrared (IR) Spectroscopy | Functional group identification | Ethynyl C≡C stretch near 2100 cm^-1, amino group bands |

Industrial Production Considerations

- Scalability : The described synthetic route is suitable for industrial scale-up due to the use of safe, widely available raw materials and relatively mild reaction conditions.

- Yield and Cost : The method achieves high yields with low-cost reagents, minimizing hazardous intermediates.

- Safety : Avoidance of chlorine gas and dangerous azide reagents enhances safety in large-scale operations.

- Equipment : Standard chemical reactors with temperature control and hydrogenation apparatus suffice; no specialized equipment needed.

Summary Table of Preparation Parameters

| Step | Key Parameters | Optimal Conditions | Notes |

|---|---|---|---|

| Cyclization | Temp: 4–6 °C; Time: 6–8 h; pH: alkaline | Mass ratio 2-aminomalonamide:methylglyoxal = 5-6:4-5 | Maximizes intermediate yield |

| Chlorination | Temp: 120–130 °C; Time: 4–6 h | Mass ratio intermediate:phosphorus oxychloride = 12-15:13-16 | Use of N,N-dimethylaniline as base |

| Hydrogenation | Catalytic hydrogenation | Standard hydrogenation conditions | Converts chloro-cyano to amide |

| Hofmann Degradation | Standard conditions | N/A | Converts amide to amino group |

| Ethynyl Introduction | Temp: 70–90 °C; Time: 6–12 h; Base: K2CO3 | Pd catalyst, Cu co-catalyst, DMF solvent | Yields ethynyl substitution |

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-3-ethynyl-5-methylpyrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The amino and ethynyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.

Major Products

Wissenschaftliche Forschungsanwendungen

2-Amino-3-ethynyl-5-methylpyrazine has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a flavoring agent in the food industry

Wirkmechanismus

The mechanism of action of 2-Amino-3-ethynyl-5-methylpyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in key cellular processes such as signal transduction and gene expression .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Features |

|---|---|---|---|---|

| This compound | NH₂ (2), C≡CH (3), CH₃ (5) | C₆H₆N₃ | ~132.14 (estimated) | Ethynyl enables π-conjugation |

| 3-Chloro-5-methylpyrazin-2-amine | NH₂ (2), Cl (3), CH₃ (5) | C₅H₆ClN₃ | 143.58 | Chloro enhances electrophilicity |

| 2-Amino-5-chloro-3-methoxypyrazine | NH₂ (2), Cl (5), OCH₃ (3) | C₅H₅ClN₃O | 173.57 | Methoxy improves solubility |

| 2-Acetyl Pyrazine | COCH₃ (2) | C₆H₆N₂O | 122.13 | Acetyl group aids in flavor chemistry |

| 2-Ethyl-6-methylpyrazine | C₂H₅ (2), CH₃ (6) | C₇H₁₀N₂ | 122.17 | Alkyl groups enhance hydrophobicity |

Key Observations :

- The ethynyl group in this compound distinguishes it from analogs with halogens (e.g., Cl in 3-chloro-5-methylpyrazin-2-amine) or alkoxy groups (e.g., OCH₃ in 2-amino-5-chloro-3-methoxypyrazine). Ethynyl’s linear geometry and sp-hybridized carbon facilitate conjugation and reactivity in metal-catalyzed reactions, such as Sonogashira couplings .

- Chloro substituents (e.g., in 3-chloro-5-methylpyrazin-2-amine) increase electrophilicity, making such compounds intermediates in nucleophilic substitution reactions .

Comparative Syntheses :

Physicochemical Properties

- Stability : Ethynyl groups may confer sensitivity to oxidation, necessitating inert storage conditions, unlike alkylated pyrazines (e.g., 2-ethyl-6-methylpyrazine) .

Biologische Aktivität

2-Amino-3-ethynyl-5-methylpyrazine is a heterocyclic organic compound belonging to the pyrazine family, characterized by a six-membered aromatic ring containing two nitrogen atoms. Its unique structure, featuring an amino group at the 2-position, an ethynyl group at the 3-position, and a methyl group at the 5-position, suggests potential for various biological activities, particularly in pharmaceutical applications.

The chemical formula of this compound is . The compound's synthesis can be achieved through several methods, including modifications of existing pyrazine derivatives to enhance solubility and bioactivity.

Biological Activity Overview

Research indicates that this compound has promising applications in pharmacology due to its interaction with biological targets such as enzymes and receptors. The following sections detail its antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic uses.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens, particularly Mycobacterium tuberculosis (Mtb).

In Vitro Studies

A study conducted using a whole-cell screening approach against Mtb demonstrated that compounds similar to this compound exhibit significant inhibitory effects. The minimum inhibitory concentration (MIC) values were recorded under different assay conditions:

| Strain | Media Conditions | MIC (mg/L) | Rifampin (mg/L) | Isoniazid (mg/L) |

|---|---|---|---|---|

| Erdman | 7H9 + glycerol + ADC + Tween 80 | 1 | 0.03 | 0.016 |

| H37Rv | 7H9 + glycerol + ADC + Tween 80 | 0.5 | 0.016 | 0.016 |

| Erdman | 7H12 + casitone + palmitic acid + BSA + catalase + Tween 80 | >16 | <0.008 | 0.016 |

| H37Rv | 7H12 + casitone + palmitic acid + BSA + catalase + Tween 80 | >16 | <0.008 | 0.016 |

These results indicate that while the compound shows activity in vitro, further studies are needed to evaluate its efficacy in vivo.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the pyrazine structure can significantly influence biological activity. For example, variations at different positions of the pyrazine ring have been explored to optimize binding affinity and enhance antimicrobial properties.

Key Findings:

- Positioning of Functional Groups : The placement of the amino and ethynyl groups is critical for maintaining biological activity.

- Comparative Analysis : Similar compounds such as 2-Amino-3-methylpyrazine and 2-Amino-5-methylpyrazine exhibit distinct biological profiles, suggesting that specific structural features are essential for targeted activity.

Case Studies

-

Antimycobacterial Efficacy : In vivo studies using a BALB/c mouse model infected with Mtb indicated that while some derivatives showed promise, others like compound 2 did not demonstrate significant efficacy compared to established treatments like rifampin and ethambutol.

- Mice treated with compound 2 exhibited lung burdens of compared to , , , and for untreated controls and standard treatments.

- Tolerability Studies : Compounds were assessed for tolerability in vivo, revealing no significant adverse effects at tested doses, which is crucial for further development.

Q & A

Q. What strategies optimize regioselectivity in synthesizing derivatives with multiple reactive sites?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.